4-(1H-pyrrol-2-yl)-1,3-thiazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1H-pyrrol-2-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c8-7-10-6(4-11-7)5-2-1-3-9-5/h1-4,9H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOKCJXCDGJCTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189011-25-4 | |
| Record name | 4-(1H-pyrrol-2-yl)-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 1h Pyrrol 2 Yl 1,3 Thiazol 2 Amine and Its Derivatives
General Strategies for 2-Aminothiazole (B372263) Synthesis
The 2-aminothiazole ring is a prevalent structural motif in a multitude of biologically active compounds. nih.gov Its synthesis is well-established, with several reliable methods available to chemists.
Hantzsch Synthesis and Related Condensation Reactions
The most prominent and widely utilized method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole (B1198619) synthesis. cutm.ac.inderpharmachemica.com This reaction typically involves the condensation of an α-haloketone with a thiourea (B124793) or a related thioamide derivative. researchgate.netnih.gov The mechanism proceeds through a nucleophilic attack by the sulfur atom of the thiourea on the α-carbon of the ketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. nih.govresearchgate.net
Numerous modifications to the classical Hantzsch synthesis have been developed to improve yields, simplify procedures, and enhance the reaction's environmental friendliness. These include performing the reaction under solvent-free conditions, which can lead to rapid reaction times and easy product workup. thieme-connect.com Additionally, catalysts such as molecular iodine have been employed to facilitate the condensation under mild conditions. tandfonline.com The versatility of the Hantzsch synthesis allows for the preparation of a wide array of substituted 2-aminothiazoles by varying the α-haloketone and the thiourea component. derpharmachemica.comrsc.org For instance, using N-substituted thioureas directly yields N-substituted 2-aminothiazoles. nih.gov
Table 1: Comparison of Hantzsch Synthesis Conditions
| Condition | Reactants | Catalyst/Medium | Advantages | Reference(s) |
| Classical | α-Haloketone, Thiourea | Alcohol (e.g., Ethanol) | Well-established, versatile | cutm.ac.in, derpharmachemica.com |
| Solvent-Free | 2-Bromoacetophenone, Thiourea | None (Heat) | Eco-friendly, fast, easy workup | thieme-connect.com |
| Catalytic | Bromoketone, Thiourea | Molecular Iodine | Mild conditions, rapid, pure products | tandfonline.com |
| Microreactor | 2-Bromoacetophenone, 1-Substituted-2-thiourea | Heated Microreactor (EOF) | High conversion, rapid screening | rsc.org |
Cyclization Reactions in Thiazole Ring Formation
Beyond the Hantzsch synthesis, other cyclization strategies have been effectively used to construct the thiazole ring. One notable approach is the domino alkylation-cyclization reaction of propargyl bromides with thioureas, which can be performed under microwave irradiation to afford 2-aminothiazoles in high yields within minutes. nih.govorganic-chemistry.org
Other methods include:
From Enaminones: Visible-light-induced reactions of active methylene (B1212753) ketone derivatives and various thioureas provide a green chemistry approach to functionalized 2-aminothiazoles at room temperature. organic-chemistry.org
From Isocyanides: Base-induced cyclization of active methylene isocyanides, such as tosylmethyl isocyanide, with methyl arenecarbodithioates offers a rapid and efficient route to 4,5-disubstituted thiazoles. nih.govorganic-chemistry.org
From α-Chloroglycinates: A catalyst-free heterocyclization reaction between α-chloroglycinates and thiobenzamides or thioureas leads to 2,4-disubstituted-5-acylamino-1,3-thiazoles under mild conditions. researchgate.net
These alternative cyclization methods provide valuable pathways to thiazole derivatives, sometimes offering access to substitution patterns that are less readily available through the traditional Hantzsch reaction. researchgate.net
Synthesis of the 4-(1H-pyrrol-2-yl)-1,3-thiazol-2-amine Core Structure
The synthesis of the specific target compound, this compound, is most logically achieved by applying the Hantzsch synthesis. This strategy requires two key precursors: thiourea and an α-haloketone bearing a pyrrole-2-yl group. The most common precursor for this purpose is 2-bromo-1-(1H-pyrrol-2-yl)ethan-1-one.
The reaction involves the condensation of 2-bromo-1-(1H-pyrrol-2-yl)ethan-1-one with thiourea, typically in a solvent like ethanol (B145695), to yield the hydrobromide salt of the target compound. Subsequent neutralization with a base affords the free this compound. This approach is analogous to the reported synthesis of similar heterocyclic-substituted 2-aminothiazoles, such as 4-(1H-1,2,3-triazol-4-yl)-1,3-thiazole-2-amines, which are also prepared via the Hantzsch reaction from the corresponding α-bromo ketones. researchgate.net The pyrrole-containing α-bromo ketone can be synthesized from 2-acetylpyrrole, a commercially available starting material, via bromination.
Derivatization Strategies for Pyrrole-Thiazole Hybrid Compounds
Once the this compound core is synthesized, its 2-amino group serves as a versatile handle for further functionalization. Derivatization at this position is crucial for modulating the compound's physicochemical and biological properties.
Amination Methods and N-Substitution Strategies
The primary amino group of the pyrrole-thiazole hybrid can be modified through various N-substitution reactions.
N-Alkylation and N-Arylation: Direct N-alkylation can be challenging, but methods like reductive amination provide a viable route. researchgate.net This involves reacting the 2-aminothiazole with an aldehyde or ketone to form a Schiff base (imine) intermediate, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) to yield the N-alkylated product. researchgate.net N-arylation can be achieved by starting the Hantzsch synthesis with an appropriate N-arylthiourea. nih.gov
Schiff Base Formation: Condensation of the 2-amino group with various aromatic aldehydes in a solvent such as ethanol leads to the formation of the corresponding 2-arylideneamino-4-(1H-pyrrol-2-yl)-1,3-thiazoles. nih.govmdpi.com
Table 2: N-Substitution Strategies for 2-Aminothiazoles
| Strategy | Reagents | Product Type | Reference(s) |
| Reductive Amination | Aldehyde/Ketone, NaBH₄ | N-Alkyl-2-aminothiazole | researchgate.net |
| From Substituted Thiourea | α-Haloketone, N-Arylthiourea | N-Aryl-2-aminothiazole | nih.gov, nih.gov |
| Schiff Base Formation | Aromatic Aldehyde | 2-Arylideneamino-thiazole | nih.gov, mdpi.com |
Acylation Reactions for Amide Linkage Formation
The formation of an amide bond by acylation of the 2-amino group is a common and straightforward derivatization strategy. researchgate.net This reaction introduces an acyl group, which can significantly alter the molecule's properties.
Reaction with Acyl Halides/Anhydrides: The most direct method for acylation involves reacting the 2-aminothiazole with an acyl chloride or acid anhydride. mdpi.com This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen halide byproduct. nih.gov
Carbodiimide-Mediated Coupling: For coupling with carboxylic acids, carbodiimide (B86325) reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are frequently used. mdpi.com This method facilitates the formation of an amide bond under mild conditions. thermofisher.com
Protected Intermediates: To avoid potential side reactions or bis-acylation, the 2-aminothiazole can first be protected, for instance with a Boc group. Acylation of the protected intermediate followed by a mild deprotection step can lead to cleaner reactions and higher yields of the desired mono-acylated product. nih.gov
These derivatization techniques provide a powerful toolkit for creating libraries of this compound analogs for further investigation.
Multi-component Reaction Approaches for Scaffold Elaboration
Multi-component reactions (MCRs) offer an efficient and atom-economical pathway for the synthesis of complex molecular architectures like the this compound scaffold. These reactions combine three or more starting materials in a one-pot procedure to form the final product, which incorporates substantial portions of all the initial reactants.
One prominent approach involves the Hantzsch thiazole synthesis, a classic MCR, adapted for this specific scaffold. This method typically involves the reaction of an α-haloketone with a thiourea derivative. researchgate.net For the synthesis of the target compound, a key intermediate is a 2-(α-haloacetyl)-pyrrole. This intermediate can be reacted with thiourea to directly form the 2-aminothiazole ring attached to the pyrrole (B145914) at the 4-position.
More advanced MCRs aim to construct the pyrrole ring and the thiazole ring in a more convergent fashion. For instance, a one-pot, four-component reaction has been described for the synthesis of highly functionalized pyrrole derivatives. organic-chemistry.org This strategy involves the reaction of two different primary amines, diketene, and a nitrostyrene (B7858105) derivative. organic-chemistry.org By selecting appropriate starting materials, this methodology can be adapted to generate a pyrrole intermediate that is then further elaborated to include the thiazole moiety. The reaction proceeds under mild, neutral conditions and typically results in good yields. organic-chemistry.org These MCRs are highly valued for their ability to rapidly generate molecular diversity from simple and readily available starting materials. orientjchem.orgmdpi.com
| Reaction Type | Key Reactants | Resulting Scaffold | Key Features |
|---|---|---|---|
| Hantzsch Thiazole Synthesis | α-haloketone, Thiourea | 2-Amino-4-substituted-thiazole | Classic, reliable method for thiazole ring formation. researchgate.net |
| Four-Component Pyrrole Synthesis | Primary amines (x2), Diketene, Nitrostyrene | Functionalized Pyrrole-3-carboxamide | One-pot, high efficiency, and atom economy for pyrrole synthesis. organic-chemistry.org |
| Pyridine Synthesis MCR | Acetyl compound, Aldehyde, Malononitrile | 2-Amino-3-cyanopyridine derivative | Efficient construction of substituted pyridine rings. mdpi.com |
Functionalization and Substitution Patterns on the Pyrrole Ring
Once the core this compound scaffold is assembled, further diversification can be achieved by functionalizing the pyrrole ring. The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The position of substitution is directed by the existing thiazole group at the C2 position and the nitrogen atom within the pyrrole ring.
Common functionalization reactions include:
Acylation: Friedel-Crafts acylation can introduce acyl groups onto the pyrrole ring, typically at the C4 or C5 positions. These acyl groups can serve as handles for further modifications.
Halogenation: Electrophilic halogenating agents (e.g., N-bromosuccinimide, N-chlorosuccinimide) can be used to introduce halogen atoms onto the pyrrole ring. These halogenated derivatives are valuable precursors for cross-coupling reactions.
Nitration: Under carefully controlled conditions, nitration can introduce a nitro group, which can subsequently be reduced to an amino group, providing a point for further derivatization.
The specific substitution pattern depends on the reaction conditions and the steric and electronic properties of the starting material. The presence of the thiazole substituent at the C2 position generally directs incoming electrophiles to the C4 and C5 positions of the pyrrole ring.
| Reaction | Reagent Example | Typical Position of Substitution | Utility of Functional Group |
|---|---|---|---|
| Acylation | Acetyl chloride, AlCl3 | C4, C5 | Ketone handle for further reactions (e.g., reduction, condensation). |
| Halogenation | N-Bromosuccinimide (NBS) | C4, C5 | Precursor for cross-coupling reactions. |
| Nitration | HNO3/H2SO4 | C4, C5 | Can be reduced to an amine for amide or urea (B33335) formation. |
| Formylation | Vilsmeier-Haack reagent (POCl3, DMF) | C5 | Aldehyde for Schiff base formation or oxidation to carboxylic acid. |
Introduction of Diverse Substituents via Coupling Reactions
Cross-coupling reactions are powerful tools for introducing a wide array of substituents onto the this compound scaffold, enabling the synthesis of complex derivatives. These reactions typically involve the palladium- or copper-catalyzed coupling of a halogenated or organometallic derivative with a suitable coupling partner.
To utilize this strategy, the parent compound must first be halogenated, as described in the previous section, typically on the pyrrole ring (e.g., at C4 or C5) or potentially on the thiazole ring. This halogenated intermediate can then undergo various coupling reactions:
Suzuki Coupling: Reaction with a boronic acid or ester to form a new carbon-carbon bond, allowing the introduction of aryl, heteroaryl, or alkyl groups.
Heck Coupling: Reaction with an alkene to introduce a vinyl substituent.
Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.
Buchwald-Hartwig Amination: Reaction with an amine to form a new carbon-nitrogen bond, introducing substituted amino groups. nih.gov
Stille Coupling: Reaction with an organostannane reagent to form a C-C bond.
These coupling reactions provide a versatile platform for systematically modifying the structure of the lead compound, which is crucial for structure-activity relationship (SAR) studies in drug discovery. For example, amides can be introduced via EDCI-mediated coupling reactions with carboxylic acids, further expanding the accessible chemical space. nih.gov
| Coupling Reaction | Catalyst (Typical) | Reactants | Bond Formed | Introduced Substituent |
|---|---|---|---|---|
| Suzuki | Pd(PPh3)4 | Organohalide + Boronic Acid/Ester | C-C | Aryl, Heteroaryl, Alkyl |
| Heck | Pd(OAc)2 | Organohalide + Alkene | C-C | Vinyl |
| Sonogashira | Pd/Cu | Organohalide + Terminal Alkyne | C-C | Alkynyl |
| Buchwald-Hartwig | Pd catalyst + Ligand | Organohalide + Amine | C-N | Substituted Amino nih.gov |
| Amide Coupling | EDCI | Amine + Carboxylic Acid | C(O)-N | Amide nih.gov |
Analytical Characterization Techniques for Structural Elucidation
Spectroscopic Analysis
Spectroscopic methods are fundamental to determining the precise molecular structure of a compound.
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 4-(1H-pyrrol-2-yl)-1,3-thiazol-2-amine, signals corresponding to the protons on the pyrrole (B145914) ring, the thiazole (B1198619) ring, the pyrrole N-H, and the amine (NH₂) group are expected. The protons of the amino group (-NH₂) would likely appear as a broad singlet. The proton on the thiazole ring would be a singlet, while the three protons on the pyrrole ring would show characteristic coupling patterns (doublets or triplets). The pyrrole N-H proton would also typically appear as a broad singlet.
Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Pyrrole-NH | Broad singlet | ~11.0 - 12.0 |
| Thiazole-H5 | Singlet | ~6.8 - 7.2 |
| Pyrrole-H3, H4, H5 | Multiplets/Coupled signals | ~6.0 - 7.0 |
| Amine-NH₂ | Broad singlet | ~5.0 - 6.0 |
Note: Predicted values are based on typical ranges for these heterocyclic systems; actual values may vary depending on the solvent and instrument frequency.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environment. The spectrum for this compound is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbon atom of the thiazole ring bonded to the amino group (C2) would appear at a significantly downfield chemical shift.
Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Thiazole C2 (-C-NH₂) | ~168 |
| Thiazole C4 | ~148 |
| Pyrrole C2 | ~125 |
| Pyrrole C3, C4, C5 | ~105 - 120 |
| Thiazole C5 | ~102 |
Note: Predicted values are based on typical ranges for these heterocyclic systems.
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be characterized by absorption bands corresponding to N-H, C-H, C=C, and C=N stretching and bending vibrations.
Expected Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine & Pyrrole (N-H) | Stretching | 3100 - 3400 (broad) |
| Aromatic (C-H) | Stretching | 3000 - 3100 |
| Imine (C=N) | Stretching | 1640 - 1680 |
| Aromatic (C=C) | Stretching | 1450 - 1600 |
| Amine (N-H) | Bending | 1550 - 1650 |
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula. For this compound (C₇H₇N₃S), the exact mass of the molecular ion is calculated to be 165.03607 Da. The detection of the protonated molecule ([M+H]⁺) at m/z 166.04335 would confirm this composition. uni.lu
Electron Ionization Mass Spectrometry (EI-MS): This technique involves bombarding the molecule with high-energy electrons, causing fragmentation. The resulting fragmentation pattern provides valuable structural information, acting as a molecular "fingerprint."
Predicted Mass Spectrometry Data
| Adduct/Ion | Calculated m/z |
|---|---|
| [M]⁺ | 165.03552 |
| [M+H]⁺ | 166.04335 |
| [M+Na]⁺ | 188.02529 |
Source: Predicted data from PubChem. uni.lu
Chromatographic Methods for Purity Assessment
Chromatographic techniques are essential for verifying the purity of a synthesized compound.
TLC is a rapid and effective method used to assess the purity of a sample and to monitor the progress of a chemical reaction. A sample of the compound is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a suitable mobile phase (eluent). A pure compound should ideally appear as a single spot. The retention factor (Rƒ), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system.
Elemental Analysis
Elemental analysis determines the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula to confirm the compound's elemental composition and purity.
Theoretical Elemental Composition for C₇H₇N₃S
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |
|---|---|---|---|---|
| Carbon | C | 12.011 | 84.077 | 50.89% |
| Hydrogen | H | 1.008 | 7.056 | 4.27% |
| Nitrogen | N | 14.007 | 42.021 | 25.44% |
| Sulfur | S | 32.06 | 32.06 | 19.41% |
Biological Activity Studies and Mechanistic Insights
Antiproliferative and Anticancer Activity Mechanisms4.2.1. Induction of Apoptosis and Modulation of Cell Cycle Progression
Further experimental investigation is required to characterize the potential biological effects of 4-(1H-pyrrol-2-yl)-1,3-thiazol-2-amine.
Inhibition of Tubulin Polymerization and Disruption of Microtubule Dynamics
Derivatives of the 2-aminothiazole (B372263) scaffold have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division, motility, and morphology. Microtubules, dynamic polymers of α- and β-tubulin, are key components of the eukaryotic cytoskeleton and established targets for anticancer drugs.
Studies on a series of N,4-diaryl-1,3-thiazole-2-amines demonstrated that these compounds can exhibit significant antiproliferative activity by disrupting microtubule dynamics. For instance, the compound N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine was found to potently inhibit tubulin polymerization, similar to the action of the well-known colchicine (B1669291) binding site inhibitor Combretastatin A-4 (CA-4). tsijournals.com Molecular docking studies have suggested that these thiazole (B1198619) derivatives can bind to the colchicine binding site on β-tubulin, thereby preventing the assembly of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent cell death. tsijournals.com The general structure of these compounds, featuring a thiazole ring linking different aryl groups, appears crucial for this activity. Other research has also explored various 2,4-disubstituted thiazole derivatives as tubulin polymerization inhibitors, with some showing greater potency than reference drugs. nih.gov
Enzyme Inhibition Studies (e.g., Kinases, DNA Polymerases, Sterol Demethylases)
The 2-aminothiazole and pyrrole (B145914) moieties are present in various compounds that have been investigated for their ability to inhibit a range of enzymes.
Kinases: Thiazole-containing compounds such as Dasatinib are known multi-kinase inhibitors used in cancer therapy. nih.gov Furthermore, 2-aminothiazole derivatives have been designed and evaluated as inhibitors of specific kinases, such as sphingosine (B13886) kinase, which is involved in cell signaling pathways related to cancer and inflammation. nih.gov
DNA Polymerases: While direct inhibition of DNA polymerases by this compound is not extensively documented, related heterocyclic structures are known to interfere with DNA replication processes.
Sterol Demethylases: Imidazole-thiazole derivatives have been shown to inhibit fungal lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a key component of fungal cell membranes. nih.gov This mechanism is analogous to that of azole antifungal drugs. Research has also focused on designing inhibitors for human sterol 14α-demethylase, an important target in cholesterol biosynthesis, indicating the potential for thiazole-based compounds to interact with this class of enzymes. nih.gov
DNA Gyrase Inhibition and ATP-Binding Site Interactions
DNA gyrase and the related topoisomerase IV are essential bacterial enzymes that control DNA topology and are validated targets for antibacterial drugs. nih.gov A significant body of research has focused on developing inhibitors that target the ATP-binding site located on the GyrB (for DNA gyrase) and ParE (for topoisomerase IV) subunits.
Several classes of inhibitors incorporating both thiazole and pyrrole rings have demonstrated potent inhibition of these enzymes. For example, benzothiazole-based inhibitors featuring a pyrrole-carboxamide side chain have shown excellent activity. nih.gov Structural studies, including X-ray crystallography, have revealed that these inhibitors bind within the ATP-binding pocket of GyrB. Key interactions often involve the pyrrole NH group forming a hydrogen bond with the side chain of a conserved aspartate residue (e.g., Asp73 in E. coli GyrB), while other parts of the molecule form interactions with surrounding residues and a conserved water molecule. nih.gov The pyrrole moiety is a common feature in several classes of synthetic and natural GyrB inhibitors, highlighting its importance for binding and inhibitory activity. nih.gov
Anti-inflammatory Activity
The 2-aminothiazole scaffold is a constituent of various compounds exhibiting anti-inflammatory properties. nih.gov The anti-inflammatory and analgesic activities of novel fused thiazole derivatives have been reported. For instance, a series of tsijournals.comnih.govthiazolo[4,5-d]pyridazinones were synthesized and tested in vivo, demonstrating moderate to significant anti-inflammatory effects. niscpr.res.in The mechanism of action for many of these compounds is linked to the inhibition of enzymes involved in the inflammatory cascade.
Antioxidant Activity and Scavenging Mechanisms
Compounds containing the 2-aminothiazole core have been evaluated for their antioxidant potential. nih.gov The antioxidant effect of certain thiazole derivatives has been demonstrated through their ability to scavenge free radicals, such as in DPPH (2,2-diphenyl-1-picrylhydrazyl) and nitric oxide scavenging assays. scispace.com This activity is attributed to the electron-rich nature of the heterocyclic system, which can donate electrons to neutralize reactive oxygen species.
Studies Investigating Enzyme Interactions and Cellular Mechanisms for this compound
The diverse biological activities reported for the broader class of pyrrolyl-thiazole compounds stem from their ability to interact with various enzymes and cellular components. Mechanistic studies have provided insights into these interactions.
For example, nortopsentin analogues, which contain an indolyl-thiazole core structurally similar to pyrrolyl-thiazole, have been shown to induce a pro-apoptotic antiproliferative effect. This effect was associated with the externalization of plasma membrane phosphatidylserine, mitochondrial dysfunction, and cell cycle arrest in the G2/M phase. In another study, 5-aminothiazole derivatives were found to bind to a novel site on prolyl oligopeptidase, modulating its functions related to protein-protein interactions. These findings underscore the ability of the thiazole scaffold to serve as a versatile platform for designing molecules that can specifically interact with biological targets and modulate cellular pathways.
Table of Mentioned Compounds
Structure Activity Relationship Sar Analysis
Impact of Substituents on the Thiazole (B1198619) Ring System
The substitution pattern on the thiazole ring of the 4-(1H-pyrrol-2-yl)-1,3-thiazol-2-amine scaffold is a critical determinant of biological efficacy. Research on related thiazole-containing compounds indicates that the nature and position of substituents can dramatically influence activity. For instance, in series of N,4-diaryl-1,3-thiazol-2-amines, the introduction of specific methoxybenzoyl groups on a phenyl ring at the 4-position of the thiazole was found to be a key feature for potent antiproliferative activity. While direct SAR data for substituents on the thiazole ring of the specific pyrrolyl-thiazole amine is limited, general principles from analogous series can be informative. For example, studies on various 2-aminothiazole (B372263) derivatives have shown that both electron-donating and electron-withdrawing groups on a phenyl ring at the C4-position of the thiazole can modulate antimicrobial or anticancer effects mdpi.com. The presence of a nonpolar, hydrophobic moiety at this position has been found to be beneficial for antibacterial activity in some series nih.gov.
Interactive Table: Impact of Thiazole C4-Substituents on Biological Activity in Analogous Scaffolds.
| Scaffold | C4-Substituent | Observed Activity |
| N,4-diaryl-1,3-thiazol-2-amine | 4-Methoxyphenyl | Potent Antiproliferative |
| Phenylthiazole derivatives | Electron-withdrawing groups | Increased cytotoxic activity mdpi.com |
| Thiazolyl-amino-azetidin-2-ones | Electron-donating or withdrawing groups | Modulation of antimicrobial activity mdpi.com |
Role of Pyrrole (B145914) Substitutions and Connectivity within the Hybrid Scaffold
The pyrrole moiety is another key component where structural modifications can lead to significant changes in biological outcomes. In a series of pyrrolo[2,3-d]thiazole derivatives, various substitutions on the pyrrole ring were explored for their fungicidal activity nih.gov. Although this represents a fused ring system, it underscores the importance of the pyrrole pharmacophore. For the this compound scaffold, substitutions on the pyrrole ring could influence factors such as solubility, metabolic stability, and target interaction. For example, the introduction of lipophilic groups could enhance membrane permeability, while polar groups might improve aqueous solubility. The connectivity of the pyrrole ring at the 2-position to the thiazole is a common feature in many biologically active molecules, suggesting this arrangement is favorable for target binding.
Influence of the Amine Group and its Derivatization on Biological Activity
The 2-amino group on the thiazole ring is a frequent site for derivatization to explore its role in biological activity. Studies on related N,4-diaryl-1,3-thiazol-2-amines have demonstrated that derivatization of this amine can be detrimental to activity. For instance, the introduction of a methyl or acetyl group at the N-position of the 2-aminothiazole skeleton resulted in reduced antiproliferative activity nih.gov. This suggests that an unsubstituted primary amine may be crucial for forming key hydrogen bonds with the biological target. Conversely, in other series of 1,3-thiazole derivatives, N-methylation of an amine substituent had variable effects, sometimes reducing activity and in other cases being tolerated academie-sciences.fr. Acylation of the 2-amino group to form amides is a common strategy to probe the necessity of the basic amine for activity and to introduce new interaction points nih.gov.
Interactive Table: Effect of 2-Amine Derivatization on Biological Activity in Thiazole Scaffolds.
| Scaffold | Derivatization | Effect on Activity |
| N,4-diaryl-1,3-thiazol-2-amine | N-methylation/N-acetylation | Reduced antiproliferative activity nih.gov |
| 1,3-Thiazole derivatives | N-methylation of amine substituent | Drastically reduced activity academie-sciences.fr |
| 2-amino-4-(2-pyridyl) thiazole | Amide formation | Modulation of activity nih.gov |
Identification of Key Pharmacophoric Features for Target Interactions
Based on the SAR of related compounds, a hypothetical pharmacophore model for this compound derivatives can be proposed. Key features likely include:
A Hydrogen Bond Donor: The 2-amino group on the thiazole ring is a potential hydrogen bond donor, which appears to be important for the activity of many related compounds nih.gov.
Aromatic/Heterocyclic Regions: Both the pyrrole and thiazole rings serve as aromatic regions that can engage in π-π stacking or hydrophobic interactions with the target protein.
A Hydrogen Bond Donor/Acceptor: The N-H of the pyrrole ring can act as a hydrogen bond donor.
Defined Spatial Arrangement: The relative orientation of the pyrrole and thiazole rings, dictated by the single bond connecting them, is likely crucial for fitting into the binding pocket of the target.
Molecular modeling and docking studies on related pyrrole and thiazole-containing inhibitors have often highlighted the importance of these features for binding to enzymes such as kinases or dehydrogenases rug.nl. The pyrrole nitrogen and the thiazole ring system often act as key anchor points within the active site.
Computational Chemistry and in Silico Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. It is widely employed in drug design to understand how a ligand, such as a thiazole (B1198619) derivative, might interact with a biological target, typically a protein or enzyme.
Studies on various N,4-diaryl-1,3-thiazole-2-amines reveal common patterns of interaction within protein binding sites. For instance, in the context of tubulin inhibition, these compounds are often predicted to bind to the colchicine (B1669291) binding site. nih.gov The analysis of these docked poses consistently highlights the critical role of specific intermolecular forces in stabilizing the ligand-protein complex.
Hydrogen Bonding: The amine group on the thiazole ring and nitrogen atoms within the heterocyclic systems frequently act as hydrogen bond donors or acceptors. These interactions with amino acid residues like asparagine, glutamine, or the protein backbone are crucial for anchoring the ligand in the correct orientation. In studies of related pyrrolo-azine alcohols, the hydroxyl group was found to be a key participant in strong hydrogen bonds, which are a driving force in crystal packing and binding affinity. mdpi.com
Hydrophobic Interactions: The aromatic rings, such as the pyrrole (B145914) and phenyl groups found in many thiazole derivatives, engage in hydrophobic interactions with nonpolar amino acid residues like valine, leucine, and phenylalanine. These interactions help to sequester the ligand within the often-hydrophobic binding pocket of the target protein.
π-π Stacking: The planar aromatic rings of these compounds can also form π-π stacking interactions with aromatic residues like tyrosine, tryptophan, or phenylalanine, further enhancing binding affinity.
A molecular docking study on a series of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors identified N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine as a particularly potent compound. nih.gov Docking simulations showed that its methoxy-substituted phenyl rings could fit snugly into the colchicine binding site, forming key stabilizing interactions. nih.gov
| Compound Analogue | Protein Target | Key Interacting Residues (Example) | Interaction Types Observed | Source |
|---|---|---|---|---|
| N,4-diaryl-1,3-thiazole-2-amines | Tubulin (Colchicine site) | Cys241, Leu248, Ala316 | Hydrogen Bonding, Hydrophobic Interactions | nih.gov |
| 4-(Furan-2-yl)thiazol-2-amine Derivatives | Cyclooxygenase (COX-1/COX-2) | Arg120, Tyr355, Ser530 | Hydrogen Bonding, π-π Stacking | ekb.egresearchgate.net |
| 2-(4-aminophenyl)benzothiazoles | Cytochrome P450 1A1 | Not Specified | Predicted covalent bond formation after metabolic activation | nih.gov |
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. For a ligand-protein complex identified through docking, MD simulations can assess its stability and the dynamic behavior of the ligand within the binding site. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are monitored.
A low and stable RMSD value for the ligand and protein backbone over the simulation time (e.g., 100 ns) suggests that the complex is stable and has reached equilibrium. nih.gov High fluctuations in certain parts of the protein, as indicated by RMSF, can reveal flexible regions, while low fluctuations for the ligand indicate it maintains a stable binding pose. Studies on other heterocyclic systems have shown that stable ligand binding is characterized by an RMSD value of less than 3 Å. mdpi.com MD simulations thus provide a more dynamic and realistic view of the binding event than static docking poses, confirming the stability of key hydrogen bonds and hydrophobic interactions over time. acs.orgnih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to investigate the electronic properties of a molecule, providing insights into its structure, stability, and chemical reactivity.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. DFT calculations are used to optimize the molecular geometry and determine electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ekb.eg The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular reactivity; a smaller gap generally implies higher reactivity. arabjchem.org For thiazole derivatives, DFT studies have been used to correlate these electronic parameters with their potential as corrosion inhibitors or their interaction with biological targets. ekb.egarabjchem.org
| Compound Analogue | Parameter | Significance | Source |
|---|---|---|---|
| 4-amine-1,3-thiazole | EHOMO | Higher energy indicates greater electron-donating ability | arabjchem.org |
| 4-amine-1,3-thiazole | ELUMO | Lower energy indicates greater electron-accepting ability | arabjchem.org |
| 4-amine-1,3-thiazole | ΔE (HOMO-LUMO Gap) | A smaller gap suggests higher chemical reactivity | arabjchem.org |
| Thiazole Azo Dyes | Dipole Moment | Relates to the overall polarity of the molecule | mdpi.com |
Frontier Molecular Orbital (FMO) theory focuses on the HOMO and LUMO as the primary orbitals involved in chemical reactions. The distribution and energy of these orbitals can predict a molecule's reactivity and the most likely sites for electrophilic or nucleophilic attack. arabjchem.org In the case of 2-(4-aminophenyl)benzothiazoles, FMO analysis was used to predict how the compounds are metabolized. nih.gov The analysis of the HOMO distribution in a proposed reactive intermediate (a nitrenium ion) successfully correlated with the experimentally observed metabolic products, demonstrating the predictive power of FMO theory in understanding bioactivation pathways. nih.gov For 4-(1H-pyrrol-2-yl)-1,3-thiazol-2-amine, FMO analysis would likely show the HOMO localized on the electron-rich pyrrole and aminothiazole rings, suggesting these are the primary sites for electrophilic attack, while the LUMO would be distributed across the conjugated system.
Molecular Electrostatic Potential (MEP) Mapping
Detailed Molecular Electrostatic Potential (MEP) mapping studies specifically for this compound are not extensively available in the public domain. This type of computational analysis is crucial for understanding the electronic distribution within a molecule, which in turn helps in predicting its reactivity and intermolecular interactions.
MEP maps are valuable tools in drug design and materials science as they visualize the electrostatic potential on the electron density surface of a molecule. The different colors on a MEP map indicate the regions of varying electrostatic potential. Typically, red-colored regions represent areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue-colored regions indicate areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow colors usually denote regions with intermediate or near-zero potential.
For a molecule like this compound, it would be anticipated that the nitrogen and sulfur atoms of the thiazole ring, as well as the nitrogen of the pyrrole ring and the exocyclic amine group, would exhibit negative electrostatic potential (red or yellow regions) due to the presence of lone pairs of electrons. These areas would be the primary sites for hydrogen bonding interactions. The hydrogen atoms of the amine group and the N-H of the pyrrole ring would likely show positive electrostatic potential (blue regions), making them hydrogen bond donors.
Without specific published research, a definitive MEP map and its detailed analysis for this particular compound cannot be provided.
In Silico Studies of Binding Interactions and Structural Dynamics
Comprehensive in silico studies focusing on the binding interactions and structural dynamics of this compound with specific biological targets are not readily found in publicly accessible scientific literature. Such studies, which often involve molecular docking and molecular dynamics (MD) simulations, are essential for elucidating the mechanism of action of a compound at the atomic level.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is often used to predict the binding mode of a small molecule ligand to a protein receptor. The results are typically ranked using a scoring function, which estimates the binding affinity.
Molecular dynamics simulations provide insights into the time-dependent behavior of a molecular system. For a ligand-protein complex, an MD simulation can reveal the stability of the binding, the conformational changes in both the ligand and the protein upon binding, and the key interactions that stabilize the complex over time.
While general studies on thiazole and pyrrole derivatives show that these scaffolds can participate in various interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with amino acid residues in a protein's active site, specific data for this compound is not available. Therefore, detailed research findings, including data tables of binding energies, interacting residues, and root-mean-square deviation (RMSD) plots from MD simulations, cannot be presented for this specific compound.
To provide a comprehensive analysis as requested, dedicated computational studies on this compound would need to be performed.
Future Research Directions and Research Gaps
Exploration of Novel Synthetic Pathways and More Efficient Protocols
The traditional and most widely used method for synthesizing 2-aminothiazole (B372263) derivatives is the Hantzsch thiazole (B1198619) synthesis, which typically involves the condensation of an α-halocarbonyl compound with a thiourea (B124793) or thioamide. nih.govbepls.com For 4-(1H-pyrrol-2-yl)-1,3-thiazol-2-amine, this would involve the reaction of 2-bromo-1-(1H-pyrrol-2-yl)ethan-1-one with thiourea. While effective, this classic method often requires harsh conditions and may result in byproducts.
A significant research gap exists in the development of more efficient, scalable, and environmentally benign synthetic protocols for this specific compound. Future research should focus on:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, improve yields, and often leads to cleaner products compared to conventional heating methods.
Green Chemistry Approaches: Exploration of catalyst-free methods or the use of eco-friendly catalysts and solvents, such as water or polyethylene (B3416737) glycol (PEG-400), would represent a substantial advancement. bepls.com Protocols using hindered bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) have shown promise for being recyclable and safe. bepls.com
Developing these novel protocols would not only facilitate the synthesis of the parent compound but also enable the rapid generation of derivative libraries crucial for structure-activity relationship studies.
Comprehensive Mechanistic Elucidation of Biological Activities at the Molecular and Cellular Level
The 2-aminothiazole scaffold is a "privileged structure" known to interact with a wide array of biological targets. nih.gov Derivatives have been identified as inhibitors of protein kinases, tubulin, enzymes in the inflammatory cascade like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), and various microbial enzymes. rsc.orgnih.govlaccei.org A critical future direction is to undertake a comprehensive biological screening of this compound to identify its specific molecular targets and elucidate its mechanism of action.
Key research imperatives include:
Broad-Spectrum Bioactivity Screening: Initial evaluation against panels of cancer cell lines (e.g., breast, lung, colon) and microbial strains (bacterial and fungal) is necessary to determine its primary pharmacological profile. mdpi.comresearchgate.net
Enzyme Inhibition Assays: Based on screening results, targeted enzymatic assays should be performed. For instance, if antiproliferative activity is observed, the compound should be tested against key cancer-related kinases like EGFR, VEGFR-2, and BRAFV600E. rsc.org If anti-inflammatory effects are noted, its inhibitory potential against COX-1, COX-2, and 5-LOX should be quantified. nih.gov
Cellular Mechanism Studies: Once a target is identified, detailed cellular studies are required. For anticancer candidates, this includes cell cycle analysis to see if the compound causes arrest at specific phases (e.g., G2/M) and apoptosis assays (e.g., Annexin V-FITC/PI) to confirm if it induces programmed cell death. mdpi.com
Understanding the precise molecular and cellular mechanisms is fundamental for rational drug design and optimizing the compound's therapeutic potential.
Design and Synthesis of New Derivative Libraries with Optimized Pharmacological Profiles and Selectivity
Once the lead compound this compound demonstrates a promising biological activity, the next logical step is the systematic design and synthesis of new derivative libraries to establish a clear structure-activity relationship (SAR). nih.govnih.gov The goal is to improve potency, enhance selectivity for the desired target, and optimize pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).
Future research should systematically modify the core structure at several key positions:
The 2-Amino Group: Acylation of the amino group to form amides or its substitution with different alkyl or aryl groups can significantly impact activity. nih.gov
The Pyrrole (B145914) Ring: Substitution on the nitrogen or carbon atoms of the pyrrole ring can influence lipophilicity and interactions with the target protein.
The Thiazole Ring: While the core is essential, substitution at the C5 position of the thiazole ring, if synthetically accessible, could provide another avenue for optimization.
The following table outlines potential derivatization strategies:
| Modification Site | Proposed Modification | Potential Impact on Pharmacological Profile |
| 2-Amino Group | Acylation (e.g., with benzoyl chloride), Sulfonylation (e.g., with benzenesulfonyl chloride), Alkylation | Modulate hydrogen bonding capacity, alter solubility, improve target affinity. |
| Pyrrole N-H | Alkylation (e.g., methyl, ethyl), Arylation | Increase lipophilicity, potentially enhance membrane permeability, introduce new interaction points. |
| Pyrrole C-H | Halogenation (e.g., Br, Cl), Nitration | Introduce electron-withdrawing groups, potentially enhance binding affinity through halogen bonding. nih.gov |
| Thiazole C5-H | Halogenation, Formylation | Provide a handle for further functionalization, explore new binding interactions within the target active site. |
Synthesizing and testing these libraries will provide crucial data for building robust SAR models to guide further lead optimization. nih.gov
Advanced Computational Modeling for Predictive Drug Design and Lead Optimization
Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process by providing insights into drug-target interactions and predicting the activity of novel compounds before their synthesis. nih.gov For this compound and its future derivatives, a significant research opportunity lies in the application of advanced computational modeling.
Future efforts should incorporate:
Molecular Docking: Once a biological target is identified (e.g., a specific kinase), molecular docking can predict the binding mode and affinity of the compound and its derivatives within the protein's active site. nih.govnih.gov This helps in understanding SAR data and prioritizing the synthesis of the most promising candidates.
Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate chemical structures with biological activity, 2D and 3D-QSAR studies can predict the potency of unsynthesized derivatives. laccei.orgresearchgate.netnih.gov These models are built using a "training set" of compounds with known activity and validated with a "test set."
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior and stability of the ligand-protein complex over time, providing a more realistic picture of the binding interactions than static docking poses.
ADMET Prediction: In silico tools can predict the ADME and toxicity profiles of new derivatives, helping to identify and eliminate compounds with poor drug-like properties early in the discovery pipeline. nih.gov
Integrating these computational approaches will enable a more rational, cost-effective, and efficient design of new lead compounds.
Investigation of Multi-Targeting Approaches and Combination Therapies
Complex multifactorial diseases like cancer and neurodegenerative disorders often involve the deregulation of multiple biological pathways. rsc.orgnih.gov This has led to a shift from the "one-target, one-drug" paradigm towards developing multi-target-directed ligands (MTDLs) or using combination therapies.
A promising future research avenue for the 4-(1H-pyrrol-2-yl)-1,3-thiazole-2-amine scaffold is its development as a multi-target agent. Research should investigate:
Design of Dual Inhibitors: Derivatives could be rationally designed to simultaneously inhibit two or more related targets, such as different protein kinases in a cancer signaling pathway or multiple enzymes involved in neuroinflammation (e.g., AChE, MAO-B, COX-2). rsc.orgnih.gov The hybridization of the thiazole scaffold with other pharmacophores is a common strategy to achieve multi-target activity.
Combination Therapy Studies: The therapeutic efficacy of this compound or its optimized derivatives should be evaluated in combination with existing standard-of-care drugs. This approach can lead to synergistic effects, reduce required dosages, and potentially overcome drug resistance mechanisms. e-enm.org For example, an anticancer derivative could be tested alongside a conventional chemotherapeutic agent.
Exploring these advanced therapeutic strategies could significantly enhance the clinical potential of this compound class in treating complex diseases.
Q & A
Q. Key Parameters for Optimization
| Parameter | Typical Range | Impact |
|---|---|---|
| Temperature | 50–80°C | Higher temperatures accelerate reactions but risk decomposition of sensitive substituents. |
| Solvent | DMSO, ethanol, THF | Polar aprotic solvents enhance nucleophilicity; ethanol aids in recrystallization. |
| Reaction Time | 6–24 hours | Prolonged durations improve conversion but may degrade products. |
How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Advanced Question
Discrepancies in biological data (e.g., antimicrobial vs. anticancer activity) often arise from structural variations (e.g., substituent positioning) or assay conditions. For example, 4-(4-nitrophenyl)-1,3-thiazol-2-amine lacks the pyrrole group but shows enhanced electronic properties, altering receptor binding . To address contradictions:
- Perform structure-activity relationship (SAR) studies with systematic substitutions.
- Validate assays using standardized protocols (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) .
- Use computational docking to compare binding modes across analogs .
What advanced spectroscopic and crystallographic techniques are recommended for characterizing this compound?
Basic Question
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming molecular structure and purity. For example:
- ¹H NMR resolves pyrrole proton environments (δ 6.5–7.2 ppm) and thiazole NH₂ signals (δ 5.5–6.0 ppm) .
- High-Resolution MS validates molecular ions (e.g., [M+H]⁺ for C₇H₈N₃S: 166.0443) .
Advanced Question
For resolving stereochemical ambiguities or polymorphism:
- Single-Crystal X-ray Diffraction (SCXRD) provides absolute configuration and intermolecular interactions (e.g., C–H⋯π stacking in 4-(4-chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine ) .
- Density Functional Theory (DFT) calculations validate experimental bond lengths and angles .
How do computational methods like molecular docking aid in understanding the mechanism of action?
Advanced Question
Docking studies predict binding affinities to biological targets. For example, N-(4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-yl) derivatives showed strong interactions with kinase active sites via hydrogen bonding and π-π stacking .
- Protocol :
What strategies improve the stability of this compound during storage?
Basic Question
Stability is influenced by substituents and storage conditions:
- Light-sensitive groups (e.g., nitro or chloro substituents) require amber vials .
- Temperature : Store at –20°C for long-term stability; room temperature (20°C) is acceptable for short-term use .
- Lyophilization : Enhances shelf life by reducing hydrolytic degradation .
How can researchers design experiments to analyze electronic effects of substituents on reactivity?
Advanced Question
- Electrochemical Studies : Cyclic voltammetry quantifies electron-withdrawing/donating effects (e.g., nitro groups lower reduction potentials) .
- Hammett Constants : Correlate substituent electronic effects with reaction rates (e.g., σₚ values for nitro: +0.78, methyl: –0.17) .
- UV-Vis Spectroscopy : Monitor charge-transfer transitions in π-conjugated systems .
What crystallographic software tools are optimal for refining the structure of this compound?
Advanced Question
SHELX suites (e.g., SHELXL for refinement, SHELXS for structure solution) are widely used due to their robustness with small-molecule data. Key steps:
Data Integration : Use SAINT or HKL-2000.
Absorption Correction : Apply SADABS or multi-scan methods .
Refinement : Anisotropic displacement parameters for non-H atoms; hydrogen positions constrained using riding models .
How do steric and electronic properties of substituents influence biological activity?
Advanced Question
- Steric Effects : Bulky groups (e.g., 4-methylpiperazine in 4-(4-azanylpyrimidin-2-yl)-N-[2-methyl-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]phenyl]-1,3-thiazol-2-amine ) enhance receptor selectivity by restricting conformational flexibility .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro) increase thiazole ring electrophilicity, enhancing interactions with nucleophilic residues in enzymes .
What analytical techniques are critical for assessing purity in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
